molecular formula C11H14BrN B14876932 3-(4-Bromophenyl)-3-methylpyrrolidine

3-(4-Bromophenyl)-3-methylpyrrolidine

Cat. No.: B14876932
M. Wt: 240.14 g/mol
InChI Key: XAXDNKUFLFHORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-methylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a Grignard reagent, where 4-bromobenzaldehyde reacts with a pyrrolidine Grignard reagent in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)-3-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3

InChI Key

XAXDNKUFLFHORB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.